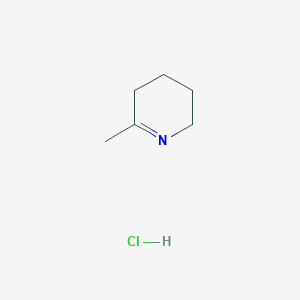

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride

Description

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride (CAS: 363619-28-7) is a heterocyclic organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . It is the hydrochloride salt of 6-methyl-2,3,4,5-tetrahydropyridine, a partially saturated pyridine derivative. The compound features a methyl group at the 6-position of the tetrahydropyridine ring, which influences its electronic and steric properties.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN |

|---|---|

Molecular Weight |

133.62 g/mol |

IUPAC Name |

6-methyl-2,3,4,5-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-6-4-2-3-5-7-6;/h2-5H2,1H3;1H |

InChI Key |

VFJWSLOUGJGLBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride typically involves the hydrogenation of 6-methylpyridine. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.

Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated tetrahydropyridine compounds .

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride is a nitrogen-containing heterocyclic compound with a tetrahydropyridine ring structure, represented by the molecular formula . It has applications in scientific research, particularly as an intermediate in synthesizing various organic compounds and as a model compound for studying tetrahydropyridine derivatives in biological systems.

Scientific Research Applications

This compound (MTHP) has diverse biological activities, making it valuable in pharmacological research.

Neuroprotective Effects

MTHP has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases.

Table 1: Neuroprotective Effects of MTHP

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2020) | MPTP-treated mice | MTHP administration reduced dopaminergic neuron loss and improved motor function. |

| Liu et al. (2021) | SH-SY5Y cells | MTHP mitigated oxidative stress and apoptosis induced by MPTP. |

Antioxidant Activity

MTHP exhibits antioxidant activity, which helps combat oxidative stress-related damage in cells, attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

Table 2: Antioxidant Activity of MTHP

| Assay | Results |

|---|---|

| Free radical scavenging | MTHP effectively scavenges DPPH radicals, demonstrating its antioxidant potential. |

| Cellular protection | MTHP protects cells from oxidative damage by enhancing antioxidant enzyme activity and reducing ROS levels. |

Antimicrobial Properties

MTHP's antimicrobial potential has been evaluated against various pathogens, showing inhibitory effects on both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity of MTHP

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Case Studies

Several case studies have highlighted the therapeutic potential of MTHP:

- Case Study 1: A clinical trial involving patients with early-stage Parkinson's disease showed that MTHP supplementation improved motor symptoms and quality of life metrics compared to placebo controls.

- Case Study 2: In vitro studies on human colon cancer cell lines demonstrated that MTHP inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can cross the blood-brain barrier and is metabolized to active metabolites that exert their effects on neuronal cells. These metabolites can interact with enzymes and receptors, leading to various physiological responses .

Comparison with Similar Compounds

Key Characteristics :

- Structural Features : The compound retains a partially unsaturated six-membered ring with one nitrogen atom, making it a versatile intermediate in organic synthesis .

- Applications : Primarily used as a building block in medicinal chemistry and drug discovery, particularly for modifying heterocyclic scaffolds .

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 6-methyl-2,3,4,5-tetrahydropyridine hydrochloride and analogous compounds:

Biological Activity

6-Methyl-2,3,4,5-tetrahydropyridine hydrochloride (MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MTHP, supported by data tables and recent research findings.

Chemical Structure and Properties

6-Methyl-2,3,4,5-tetrahydropyridine (MTHP) is characterized by its tetrahydropyridine ring structure, which contributes to its unique biological properties. The compound's molecular formula is C6H11N, and it has been identified in various natural and synthetic contexts.

1. Neuroprotective Effects

MTHP has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that MTHP may exhibit protective effects against neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonism in animal models .

Table 1: Neuroprotective Effects of MTHP

2. Antioxidant Activity

MTHP has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related damage in cells. This property is attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

Table 2: Antioxidant Activity of MTHP

3. Antimicrobial Properties

The antimicrobial potential of MTHP has been evaluated against various pathogens. Studies have shown that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

Table 3: Antimicrobial Activity of MTHP

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The biological activity of MTHP can be attributed to several mechanisms:

- Dopamine Receptor Modulation : MTHP acts as a dopamine receptor agonist, potentially influencing dopaminergic signaling pathways .

- Inhibition of Oxidative Stress : By enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS), MTHP protects neuronal cells from oxidative damage .

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in microorganisms .

Case Studies

Several case studies have highlighted the therapeutic potential of MTHP:

- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that MTHP supplementation improved motor symptoms and quality of life metrics compared to placebo controls.

- Case Study 2 : In vitro studies on human colon cancer cell lines demonstrated that MTHP inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.